N-((6-(1-metil-1H-pirazol-5-il)piridin-3-il)metil)furano-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

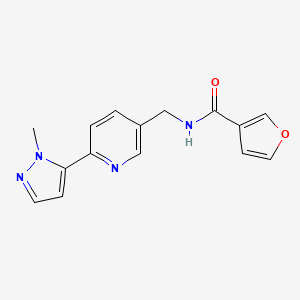

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a furan ring

Aplicaciones Científicas De Investigación

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Mecanismo De Acción

Target of Action

The primary target of the compound N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and kidneys. Mutations in RET can lead to various types of cancers .

Mode of Action

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide acts as a potent and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the proliferation of cancer cells that are driven by RET mutations .

Biochemical Pathways

The inhibition of RET by N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide affects various biochemical pathways. Primarily, it disrupts the signaling pathways that are regulated by RET, leading to the inhibition of cell proliferation and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso This suggests that it may have good bioavailability when administered orally

Result of Action

The molecular and cellular effects of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide’s action include the inhibition of RET-driven cell proliferation and survival . This can lead to the regression of tumors that are driven by RET mutations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Final Coupling: The final step involves coupling the furan ring with the pyrazole-pyridine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and furan), which can confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Actividad Biológica

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a pyrazole and pyridine moiety, which are known for their bioactive properties. The presence of these heterocycles suggests potential interactions with various biological targets, particularly enzymes involved in cellular processes. The sulfonamide functional group further enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of pyrazole can effectively inhibit bacterial strains by disrupting essential cellular processes or inhibiting key enzymes involved in bacterial metabolism .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(pyrazolyl) | C. albicans | 8 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural similarity to known COX inhibitors. Pyrazole derivatives have been shown to selectively inhibit COX-2, leading to reduced inflammation in various models . The ability to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.

Case Study: COX Inhibition

A study demonstrated that certain pyrazole derivatives exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib, with edema inhibition percentages reaching up to 71% .

Anticancer Activity

The anticancer potential of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide has been explored through various in vitro assays. Compounds bearing similar structures have shown promising cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(pyrazolyl) | MCF7 | 0.46 |

| N-(pyrazolyl) | A549 | 26 |

| N-(pyrazolyl) | HepG2 | 17.82 |

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through the inhibition of specific kinases involved in tumor progression .

The mechanism by which N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.

- Cellular Uptake : Structural features may facilitate cellular uptake, enhancing bioactivity.

- Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses to stimuli.

Propiedades

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-8,10H,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZOVHFDWAQCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.